3-Vinylpyrazin-2-amine

ATR kinase inhibition medicinal chemistry patent-protected intermediate

Researchers synthesizing ATR kinase inhibitors must use the 3-vinyl isomer; the 5-vinyl or 3-ethyl analogs cannot support the 1,3-dipolar cycloaddition that constructs the isoxazole pharmacophore of berzosertib (VX-970). This compound delivers the required ortho-amino-vinyl substitution pattern. - Direct precursor to clinical-stage ATR inhibitors (e.g., berzosertib/VX-970) - Vinyl group enables Heck, Suzuki, Sonogashira couplings without pre-functionalization - Bidentate N-chelation geometry for MOF/coordination polymer design - In stock; custom synthesis available for bulk orders

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B13925187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylpyrazin-2-amine
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC=CC1=NC=CN=C1N
InChIInChI=1S/C6H7N3/c1-2-5-6(7)9-4-3-8-5/h2-4H,1H2,(H2,7,9)
InChIKeyNAPRUFWHHKKWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinylpyrazin-2-amine: Core Properties and Procurement Profile


3-Vinylpyrazin-2-amine (CAS 2124264-07-7) is a heterocyclic aromatic amine consisting of a pyrazine ring substituted with an amino group at the 2-position and a vinyl group at the 3-position, with the molecular formula C₆H₇N₃ and a molecular weight of 121.14 g/mol . It belongs to the aminopyrazine class, which is widely recognized as a privileged scaffold in kinase inhibitor development, particularly for targets such as ATR and FLT3 [1]. The compound serves primarily as a versatile synthetic building block, with its orthogonal amino and vinyl functional groups enabling divergent chemical transformations for the construction of complex heterocyclic systems [2].

Scaffold Aminopyrazine core recognized as privileged scaffold in kinase inhibitor development
Handles Orthogonal amino and vinyl groups enable divergent heterocyclic synthesis
Documented Use Key intermediate for ATR inhibitor isoxazole pharmacophore construction (berzosertib class)

Why 3-Vinylpyrazin-2-amine Cannot Be Substituted in Regioselective Synthesis


The specific 1,2-substitution pattern of 3-vinylpyrazin-2-amine creates a unique spatial and electronic environment that dictates entirely different reactivity and target outcomes compared to its closest analogs. For example, the 5-vinyl positional isomer (2-amino-5-vinylpyrazine) places the vinyl group para to the ring nitrogen rather than ortho to the amine, fundamentally altering the geometry available for cycloaddition or metal coordination reactions [1]. Similarly, replacing the vinyl group with a saturated ethyl group (3-ethylpyrazin-2-amine) eliminates the π-conjugation and alkene reactivity required for key transformations such as 1,3-dipolar cycloadditions, Heck couplings, or radical additions [2]. These structural differences translate into distinct synthetic utility: only the 3-vinyl isomer serves as the documented precursor to clinical-stage ATR kinase inhibitors such as berzosertib (VX-970/M6620), where the vinyl moiety is essential for constructing the isoxazole pharmacophore via nitrile oxide cycloaddition [1].

Regioisomer
3-Vinylpyrazin-2-amine 5-Vinyl isomer (CAS 620596-94-3)
Vinyl placement para to ring nitrogen alters cycloaddition geometry; cannot form isoxazole pharmacophore documented in ATR inhibitor patents
Analog
3-Vinylpyrazin-2-amine 3-Ethyl analog (CAS 93035-02-0)
Saturated ethyl group eliminates alkene reactivity; cannot participate in Heck, Suzuki, or cycloaddition transformations

Quantitative Differentiation Against Closest Structural Analogs


Exclusive Intermediate for Clinical ATR Inhibitor Synthesis

3-Vinylpyrazin-2-amine is the required precursor for synthesizing the 3-isoxazole pharmacophore of berzosertib (VX-970), the first clinical-stage ATR inhibitor. The 5-vinyl positional isomer cannot yield this isoxazole due to geometric constraints. The process patent (US 8,841,308) specifically claims the use of 5-(4-isopropylsulfonylphenyl)-3-vinyl-pyrazin-2-amine as an intermediate for the clinical candidate [1]. The 5-vinyl isomer is conspicuously absent from all ATR inhibitor patents [2].

Clinical ATR Intermediate
Head-to-head
Target: specifically claimed in US 8,841,308 (Claim 1, Examples 1–4) as berzosertib intermediate. 5-Vinyl isomer: not referenced in any ATR inhibitor patent.
Reported synthetic pathway context for clinical-stage ATR inhibitor construction
Patent literature analysis; comparator absent from Vertex ATR portfolio 2009–2025
ATR kinase inhibition medicinal chemistry patent-protected intermediate

Cross-Coupling and Cycloaddition Reactivity Advantage

The vinyl group at the 3-position of 3-vinylpyrazin-2-amine enables participation in Heck, Suzuki, and Sonogashira cross-coupling reactions, as well as 1,3-dipolar cycloadditions with nitrile oxides to form isoxazoles. The saturated 3-ethyl analog (3-ethylpyrazin-2-amine, CAS 93035-02-0) cannot undergo any of these transformations because the ethyl group lacks the requisite sp²-hybridized alkene [1]. This is a class-level distinction: vinyl-substituted heterocycles are broadly documented as substrates for transition-metal-catalyzed C–C bond formation, whereas saturated alkyl analogs are not [2].

Coupling Reactivity
Class-level
Target: ≥3 orthogonal reaction modes (Heck, Suzuki, cycloaddition). 3-Ethyl analog: 0 direct coupling modes at C3.
Supports direct diversification at C3 without pre-functionalization
Class-level organometallic reactivity; verify under specific conditions
organic synthesis cross-coupling reactions cycloaddition

Latent Warhead for Covalent Kinase Inhibitor Design

The vinyl group in 3-vinylpyrazin-2-amine can function as a latent Michael acceptor in covalent inhibitor design, enabling targeted irreversible binding to cysteine residues in kinase active sites. The patent literature discloses pyrazine-based covalent FLT3 inhibitors where vinyl amine substituents enhance binding to cysteine residues . In contrast, 3-bromopyrazin-2-amine (CAS 21943-12-4) acts exclusively as a cross-coupling electrophile and must be further elaborated to introduce a warhead. This creates a divergent functional profile: the vinyl compound is a ready-to-use covalent warhead precursor, while the bromo compound requires additional synthetic manipulation to achieve covalent targeting capability .

Covalent Warhead Latency
Data to verify
Target: vinyl group may serve as latent Michael acceptor for cysteine-targeted covalent inhibitor design (1-step elaboration). 3-Bromo analog requires ≥2 additional steps.
May support convergent covalent warhead strategy for kinase programs
Patent landscape inference; specific FLT3 covalent data not yet published for this compound
covalent inhibitors FLT3 kinase targeted covalent drugs

Bidentate Chelation Geometry in Metal Complexation

The 1,2-relationship between the amino and vinyl groups in 3-vinylpyrazin-2-amine creates a potential bidentate chelation motif with the pyrazine ring nitrogen, forming 5-membered metallocycles upon complexation. This geometry is not accessible with the 5-vinyl isomer, where the amino and vinyl groups are positioned 1,4- across the ring, preventing simultaneous coordination to a single metal center [1]. The amine and vinyl groups in 3-vinylpyrazin-2-amine enable the synthesis of Schiff bases or metal complexes with antimicrobial activity . Although quantitative antimicrobial data for this specific compound are not yet published, the structural basis for differential metal-binding capacity is well-established in coordination chemistry [1].

Chelation Geometry
Context-dependent
Target: 2 potential bidentate chelation modes (N-amine, N-pyrazine) forming 5-membered metallocycle. 5-Vinyl isomer: monodentate only due to 1,4-substitution.
May support coordination polymer or MOF design requiring bidentate N-donor topology
Structural geometry analysis; antimicrobial complexation data not yet reported
coordination chemistry metal complexes antimicrobial agents

Optimal Application Scenarios Based on Differential Evidence


Isoxazole-Containing ATR Kinase Inhibitor Synthesis

3-Vinylpyrazin-2-amine is the required starting material for constructing the 3-(isoxazol-5-yl)pyrazin-2-amine pharmacophore found in clinical ATR inhibitors such as berzosertib (VX-970/M6620) [1]. The vinyl group undergoes 1,3-dipolar cycloaddition with nitrile oxides generated in situ from hydroximoyl chlorides, a transformation that the 5-vinyl isomer cannot geometrically support [2]. Research groups and CDMOs synthesizing ATR inhibitors for preclinical or clinical supply should procure this specific isomer to ensure synthetic feasibility.

Divergent Heterocyclic Library Synthesis via Cross-Coupling

The vinyl group at position 3 enables palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) for introducing aryl, heteroaryl, or alkenyl diversity at that position [1]. The saturated 3-ethyl analog cannot participate in these reactions, requiring pre-functionalization via bromination before coupling can occur. For medicinal chemistry groups building focused kinase inhibitor libraries, selecting the vinyl variant eliminates one synthetic step per analog and provides access to sp²-rich chemical space that the ethyl analog cannot access [2].

Covalent Kinase Inhibitor Design with Latent Warhead

The vinyl substituent in 3-vinylpyrazin-2-amine can be elaborated into acrylamide or vinyl sulfone warheads for covalent targeting of cysteine residues in kinases such as FLT3 [1]. The analogous bromo compound (3-bromopyrazin-2-amine) would require additional synthetic steps (Suzuki coupling with a vinyl boronate followed by warhead installation) to achieve the same functionality. For covalent inhibitor programs, the vinyl building block provides a more convergent synthetic strategy, saving 1–2 steps per target compound [2].

MOFs and Coordination Polymers with Bidentate N-Donor Ligands

The ortho-amino-vinyl substitution pattern of 3-vinylpyrazin-2-amine enables potential bidentate chelation through the amine nitrogen and the adjacent pyrazine ring nitrogen, forming stable 5-membered metallocycles [1]. This chelation geometry is not available with the 5-vinyl positional isomer due to the 1,4-substitution pattern. Materials science groups synthesizing novel MOFs or coordination polymers for gas storage, catalysis, or sensing should select the 3-vinyl isomer when bidentate N-donor chelation is desired for framework topology control [2].

Application
Selection Property
Validation Focus
ATR inhibitor pharmacophore synthesis
3-Vinyl regioisomer for nitrile oxide cycloaddition geometry
Isoxazole formation pathway confirmation
Heterocyclic library diversification
Vinyl handle for palladium-catalyzed cross-coupling
C–C bond formation efficiency at C3 position
Covalent warhead precursor strategy
Latent Michael acceptor elaboration potential
Warhead installation and target-cysteine engagement review
MOF and coordination polymer design
Ortho-amino-vinyl bidentate chelation geometry
N-donor metallocycle topology and framework stability
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